molecular formula C23H21N3O4S B2368898 N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1206985-77-4

N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2368898
CAS No.: 1206985-77-4
M. Wt: 435.5
InChI Key: LSAKOZCBBVSZSA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic organic compound belonging to the class of thienopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C23H23N3O4S
  • Molecular Weight : 469.9 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, similar to other thienopyrimidine derivatives.
  • Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, impacting signaling pathways that are crucial for tumor growth and metastasis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including leukemia and solid tumors. The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 2 µM depending on the cell line tested.
Cell LineIC50 (µM)Mechanism of Action
MV4-11 (Leukemia)0.5Inhibition of MEK1/2 kinases
MOLM13 (Leukemia)1.0Downregulation of phospho-ERK1/2
ARO (Melanoma)1.5G0/G1 cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile of this compound has also been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Bioavailability : Studies suggest that the compound has high oral bioavailability (>50%).
  • Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

Toxicology

Toxicological evaluations have shown that while the compound exhibits promising therapeutic effects, it also presents certain toxicity profiles:

  • Acute Toxicity : In animal models, doses above 100 mg/kg resulted in significant adverse effects.
  • Chronic Toxicity : Long-term studies indicate potential hepatotoxicity at high doses.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-14-4-6-15(7-5-14)17-12-31-22-21(17)24-13-26(23(22)28)11-20(27)25-16-8-9-18(29-2)19(10-16)30-3/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAKOZCBBVSZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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